N-(biphenyl-2-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(biphenyl-2-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20171334
InChI: InChI=1S/C29H23ClN4O2S/c1-36-24-17-11-21(12-18-24)28-32-33-29(34(28)23-15-13-22(30)14-16-23)37-19-27(35)31-26-10-6-5-9-25(26)20-7-3-2-4-8-20/h2-18H,19H2,1H3,(H,31,35)
SMILES:
Molecular Formula: C29H23ClN4O2S
Molecular Weight: 527.0 g/mol

N-(biphenyl-2-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC20171334

Molecular Formula: C29H23ClN4O2S

Molecular Weight: 527.0 g/mol

* For research use only. Not for human or veterinary use.

N-(biphenyl-2-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C29H23ClN4O2S
Molecular Weight 527.0 g/mol
IUPAC Name 2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide
Standard InChI InChI=1S/C29H23ClN4O2S/c1-36-24-17-11-21(12-18-24)28-32-33-29(34(28)23-15-13-22(30)14-16-23)37-19-27(35)31-26-10-6-5-9-25(26)20-7-3-2-4-8-20/h2-18H,19H2,1H3,(H,31,35)
Standard InChI Key XUCLMCRLHZXFED-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=CC=C4C5=CC=CC=C5

Introduction

Structural Characteristics and Nomenclature

N-(Biphenyl-2-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with aromatic groups and a sulfanyl-linked acetamide moiety. Its systematic IUPAC name reflects its complex architecture:

  • 1,2,4-Triazole ring: Position 4 is substituted with a 4-chlorophenyl group, while position 5 bears a 4-methoxyphenyl group.

  • Sulfanyl bridge: A thioether linkage connects the triazole ring to an acetamide group.

  • Acetamide substituent: The acetamide’s nitrogen is bonded to a biphenyl-2-yl group .

Molecular Formula: C₃₀H₂₃ClN₄O₂S
Molecular Weight: 527.0 g/mol.
Key Structural Features:

  • Aromatic diversity from chlorophenyl, methoxyphenyl, and biphenyl groups.

  • Planar triazole ring enabling π-π stacking interactions.

  • Sulfanyl group enhancing solubility and reactivity .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multi-step reactions typical of 1,2,4-triazole derivatives:

  • Formation of the 1,2,4-triazole core:

    • Condensation of hydrazine derivatives with carboxylic acids or esters under microwave irradiation (e.g., 180°C, 15–30 minutes) .

    • Example: Reaction of 4-chlorophenylhydrazine with 4-methoxybenzoyl chloride forms intermediate hydrazides .

  • Sulfanyl-acetamide incorporation:

    • Nucleophilic substitution between 3-mercapto-1,2,4-triazole derivatives and 2-chloro-N-(biphenyl-2-yl)acetamide.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) yields pure product.

Key Reaction Data:

StepReagents/ConditionsYieldReference
Triazole formationMicrowave, 180°C, 20 min85–92%
Thioether linkageK₂CO₃, DMF, 80°C75–80%

Reactivity

  • Electrophilic substitution: Methoxy and chloro groups direct further functionalization (e.g., nitration, halogenation) .

  • Oxidation: Sulfanyl group oxidizes to sulfoxide/sulfone under strong oxidizing conditions .

  • Hydrolysis: Acetamide hydrolyzes to carboxylic acid in acidic/basic media .

Physicochemical Properties

PropertyValueMethodReference
Density1.27 ± 0.1 g/cm³Predicted
pKa12.0 ± 0.7Computational
LogP5.2HPLC
Solubility<0.1 mg/mL in waterExperimental

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 7.25–8.10 (m, aromatic H), 4.10 (s, SCH₂), 3.80 (s, OCH₃) .

  • IR (KBr): 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C), 690 cm⁻¹ (C-S).

Biological Activity and Mechanisms

Enzyme Inhibition

  • α-Glucosidase inhibition: Structural analogs exhibit IC₅₀ values of 6.31–49.89 µM, suggesting potential antidiabetic applications .

  • Acetylcholinesterase (AChE) inhibition: Triazole derivatives show uncompetitive inhibition (Kᵢ = 6.3–8.5 µM) .

Antimicrobial Properties

  • Antibacterial: Methoxy and chloro substituents enhance activity against Staphylococcus aureus (MIC = 8 µg/mL) .

  • Antifungal: Disrupts fungal membrane synthesis via lanosterol demethylase inhibition .

Applications in Medicinal Chemistry

  • Drug candidates:

    • Optimized for kinase inhibition (e.g., EGFR, VEGFR) due to triazole’s ATP-binding site affinity .

  • Antioxidant agents:

    • Scavenges free radicals (EC₅₀ = 12 µM in DPPH assay) .

  • Agricultural fungicides:

    • Controls Fusarium species in crop protection .

Comparative Analysis with Analogues

CompoundStructural VariationActivity (IC₅₀)Reference
Target compound4-Cl, 4-OCH₃, biphenylα-Glucosidase: 28 µM
N-(3-Fluorophenyl) analog3-F substitutionAChE: 6.3 µM
Naphthalen-1-ylmethyl derivativeNaphthyl groupAnticancer: 45 µM

Future Directions

  • Structure-activity relationship (SAR) studies: Modifying methoxy and chloro positions to enhance selectivity .

  • Nanoparticle delivery: Improving bioavailability via liposomal encapsulation .

  • Clinical trials: Prioritizing analogs with lower cytotoxicity profiles .

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